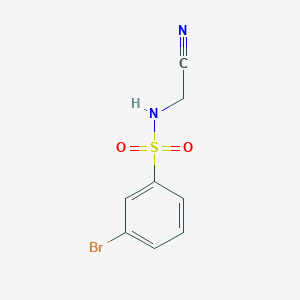
3-bromo-N-(cyanomethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-(cyanomethyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the bromine atom, cyanomethyl group, and sulfonamide moiety in its structure makes it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(cyanomethyl)benzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzenesulfonyl chloride with cyanomethylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-bromobenzenesulfonyl chloride in an organic solvent such as dichloromethane.
- Add cyanomethylamine to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
3-bromo-N-(cyanomethyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation: The cyanomethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzenesulfonamides.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of the corresponding carboxylic acid.
科学研究应用
3-bromo-N-(cyanomethyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: Employed in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors, which are relevant in the treatment of glaucoma and other diseases.
Chemical Biology: Utilized in the design of chemical probes for studying biological pathways and molecular interactions.
Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 3-bromo-N-(cyanomethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting physiological processes like pH regulation and fluid balance . The presence of the bromine atom and cyanomethyl group enhances its binding affinity and specificity towards the target enzyme.
相似化合物的比较
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a fluorophenyl group instead of a cyanomethyl group.
3-bromobenzenesulfonamide: Lacks the cyanomethyl group, making it less versatile in certain chemical reactions.
N-(cyanomethyl)benzenesulfonamide: Lacks the bromine atom, affecting its reactivity and biological activity.
Uniqueness
3-bromo-N-(cyanomethyl)benzenesulfonamide is unique due to the presence of both the bromine atom and cyanomethyl group, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C8H7BrN2O2S |
|---|---|
分子量 |
275.12 g/mol |
IUPAC 名称 |
3-bromo-N-(cyanomethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H7BrN2O2S/c9-7-2-1-3-8(6-7)14(12,13)11-5-4-10/h1-3,6,11H,5H2 |
InChI 键 |
LORMPHYKKJJVDI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















